molecular formula C12H15BrFNO2 B3280396 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine CAS No. 714237-09-9

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

Cat. No.: B3280396
CAS No.: 714237-09-9
M. Wt: 304.15 g/mol
InChI Key: BXYPKBBFDZHQHV-UHFFFAOYSA-N
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Description

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key building block in the development of novel therapeutic agents. This compound features a morpholine ring linked to a bromo-fluorophenoxy scaffold, a structure frequently associated with potent biological activity. Research on analogous morpholine-containing compounds has demonstrated their valuable anti-inflammatory properties. Studies indicate that such molecules can exhibit their activity by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain . Specifically, integrated morpholine-ether scaffolds have shown promising results in in vivo models, such as the carrageenan-induced paw oedema test in rats, with some derivatives displaying efficacy comparable to or greater than standard drugs . The presence of both bromine and fluorine substituents on the aromatic ring is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As a versatile synthetic intermediate, this compound is supplied For Research Use Only. It is intended for use in laboratory settings by qualified life science researchers for the purpose of developing and characterizing new bioactive molecules. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPKBBFDZHQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. wikipedia.orgsemanticscholar.org This process helps in designing a logical and efficient synthetic route.

Disconnection Strategies

The primary disconnection for this compound targets the ether linkage, as it is a common and reliable bond to form. amazonaws.com This carbon-oxygen bond is disconnected to yield two key synthons: a phenoxide anion and an electrophilic ethylmorpholine fragment. A synthon is a conceptual fragment resulting from a disconnection, which may not be a real molecule. ub.edu The corresponding synthetic equivalents, the actual reagents used in the synthesis, are 4-bromo-2-fluorophenol (B1271925) and a 4-(2-haloethyl)morpholine derivative.

A secondary disconnection can be considered at the C-N bond within the morpholine (B109124) ring or the bond between the ethyl group and the morpholine nitrogen. However, the ether disconnection is the most strategically sound approach as it breaks the molecule into two readily accessible precursors.

Identification of Key Precursors and Building Blocks

Based on the primary disconnection strategy, the two essential precursors for the synthesis of this compound are identified as:

4-(2-Bromoethyl)morpholine (B1270460) (or its hydrobromide salt)

4-Bromo-2-fluorophenol

4-(2-Bromoethyl)morpholine is a crucial building block in this synthesis. One common method for its preparation involves the bromination of 2-morpholinoethanol. A mixture of 2-morpholin-4-yl-ethanol, carbon tetrabromide, and triphenylphosphine (B44618) in dichloromethane (B109758) can be stirred at ambient temperature to yield 4-(2-bromoethyl)morpholine after purification by silica (B1680970) gel chromatography.

Another approach involves treating a solution of triphenylphosphine dibromide in dichloromethane with a solution of 4-morpholineethanol. This reaction is typically carried out while maintaining the temperature below 25°C to afford 4-(2-bromoethyl)morpholine hydrobromide. google.com

Starting MaterialReagentsProduct
2-MorpholinoethanolCarbon tetrabromide, Triphenylphosphine4-(2-Bromoethyl)morpholine
4-MorpholineethanolTriphenylphosphine dibromide4-(2-Bromoethyl)morpholine hydrobromide

This table provides a summary of synthetic methods for 4-(2-Bromoethyl)morpholine intermediates.

4-Bromo-2-fluorophenol serves as the second key precursor. This compound is a halogenated organic molecule that is typically a white to off-white solid at room temperature. guidechem.com Its synthesis often involves the selective bromination and fluorination of phenol (B47542) derivatives. guidechem.com

One synthetic route involves dissolving 2-fluorophenol (B130384) in dichloromethane under ice bath conditions and then slowly adding bromine. The reaction mixture is stirred and then quenched, followed by extraction and evaporation of the solvent to yield 2-fluoro-4-bromophenol. chemicalbook.com

An alternative method for the synthesis of 4-bromo-2-fluorophenol involves adding p-bromophenol to an acetic acid aqueous solution, followed by the addition of Selectfluor and Eosin Y, and irradiating the reaction with blue light. guidechem.com After the reaction is complete, the product is extracted and purified. guidechem.com

Starting MaterialReagentsProduct
2-FluorophenolBromine, Dichloromethane4-Bromo-2-fluorophenol
p-BromophenolSelectfluor, Eosin Y, Acetic acid4-Bromo-2-fluorophenol

This table summarizes synthetic approaches to 4-Bromo-2-fluorophenol.

Forward Synthesis Approaches

With the key precursors in hand, the forward synthesis involves combining them to form the target molecule, this compound.

Nucleophilic Substitution Reactions (e.g., Etherification)

The most direct method for the synthesis of this compound is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. In this reaction, the phenoxide ion of 4-bromo-2-fluorophenol acts as a nucleophile, attacking the electrophilic carbon of 4-(2-bromoethyl)morpholine, displacing the bromide leaving group.

The reaction is typically carried out in the presence of a suitable base, such as sodium hydride or sodium hydroxide, to deprotonate the phenol and generate the more nucleophilic phenoxide. google.com The reaction can be performed in a suitable solvent like N-methylpyrrolidone. google.com The phenolic hydroxyl group can be readily functionalized through such etherification reactions, allowing for the introduction of diverse side chains. nbinno.com

Reactant 1Reactant 2Reaction TypeProduct
4-Bromo-2-fluorophenol4-(2-Bromoethyl)morpholineNucleophilic Substitution (Etherification)This compound

This table outlines the forward synthesis of the target compound via etherification.

An in-depth analysis of the synthetic methodologies, chemical transformations, and derivatization strategies for the chemical compound this compound reveals a landscape rich with established and adaptable chemical reactions. This article focuses exclusively on the chemical synthesis and modification of this specific molecule, adhering to a structured exploration of its synthetic pathways and potential for structural alteration.

Advanced Spectroscopic and Chromatographic Characterization

Elucidation of Molecular Structure

The structural confirmation of 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine relies on the synergistic use of various spectroscopic methods. Each technique provides unique insights into the molecular framework, allowing for a complete and unambiguous structural assignment.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the ethyl linker, and the bromo-fluorophenoxy group. Based on established chemical shift data for N-substituted morpholines and substituted benzene (B151609) derivatives, the following proton chemical shifts can be predicted nih.govresearchgate.net:

Morpholine Protons: The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate in the range of δ 3.6-3.8 ppm, appearing as a triplet. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet in the region of δ 2.5-2.7 ppm chemicalbook.com.

Ethyl Linker Protons: The methylene (B1212753) group attached to the nitrogen of the morpholine ring (-N-CH₂-) would likely resonate around δ 2.8-3.0 ppm as a triplet. The methylene group attached to the phenoxy oxygen (-O-CH₂-) is expected to be further downfield, in the range of δ 4.1-4.3 ppm, also as a triplet msu.edu.

Aromatic Protons: The protons on the 4-bromo-2-fluorophenyl ring will exhibit a complex splitting pattern due to spin-spin coupling. The fluorine atom will introduce additional coupling to the adjacent protons. The aromatic protons are expected to resonate in the region of δ 6.9-7.5 ppm doi.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The predicted chemical shifts for this compound are as follows nih.govoregonstate.educhemicalbook.comlibretexts.org:

Morpholine Carbons: The carbon atoms adjacent to the oxygen (O-CH₂) are expected to have a chemical shift in the range of δ 66-68 ppm. The carbons adjacent to the nitrogen (N-CH₂) would likely appear in the region of δ 53-55 ppm researchgate.net.

Ethyl Linker Carbons: The carbon of the methylene group attached to the nitrogen (-N-CH₂) is predicted to be around δ 57-59 ppm, while the carbon of the methylene group attached to the phenoxy oxygen (-O-CH₂-) would be in the range of δ 65-67 ppm.

Aromatic Carbons: The carbon atoms of the 4-bromo-2-fluorophenyl ring will have distinct chemical shifts influenced by the bromine and fluorine substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 110-115 ppm. The other aromatic carbons will resonate between δ 115-160 ppm, with their specific shifts influenced by the positions of the substituents doi.org.

Predicted NMR Data for this compound
Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Morpholine O-CH₂3.6 - 3.8 (t)66 - 68
Morpholine N-CH₂2.5 - 2.7 (t)53 - 55
Ethyl -N-CH₂-2.8 - 3.0 (t)57 - 59
Ethyl -O-CH₂-4.1 - 4.3 (t)65 - 67
Aromatic C-H6.9 - 7.5 (m)115 - 160
Aromatic C-Br-110 - 115

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features researchgate.netresearchgate.netresearchgate.netnist.govchemicalbook.com:

C-H Stretching: Aliphatic C-H stretching vibrations from the morpholine and ethyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂) is expected around 1220-1260 cm⁻¹. The C-O-C stretching of the morpholine ring will likely appear in the 1115-1140 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the tertiary amine in the morpholine ring is expected in the 1110-1140 cm⁻¹ range, often overlapping with the C-O stretching bands.

C-F Stretching: A strong absorption band due to the C-F bond on the aromatic ring is expected in the 1200-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
Aliphatic C-H Stretch2850 - 3000
Aromatic C-H Stretch> 3000
Aryl-Alkyl Ether (C-O) Stretch1220 - 1260
Morpholine (C-O-C) Stretch1115 - 1140
Morpholine (C-N) Stretch1110 - 1140
Aromatic C-F Stretch1200 - 1300
Aromatic C-Br Stretch500 - 600
Aromatic C=C Stretch1450 - 1600

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, with a molecular formula of C₁₂H₁₅BrFNO₂, the expected monoisotopic mass is approximately 303.03 g/mol . The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units chemguide.co.uklibretexts.orglibretexts.orgresearchgate.net.

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for morpholine derivatives often involve cleavage of the bonds adjacent to the nitrogen and oxygen atoms chemguide.co.uklibretexts.orglibretexts.org.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the morpholine ring is a common fragmentation pathway for N-substituted morpholines. This would lead to the formation of a stable morpholinomethyl cation or related fragments.

Cleavage of the Ethyl Linker: Fragmentation can also occur along the ethyl chain, leading to ions corresponding to the morpholinoethyl group or the bromo-fluorophenoxy group.

Loss of Morpholine: A significant fragment could correspond to the loss of the entire morpholine ring.

Predicted Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₁₂H₁₅BrFNO₂
Monoisotopic Mass~303.03 g/mol
Isotopic PatternCharacteristic M+ and M+2 peaks due to Bromine
Major Fragmentation Pathwaysα-Cleavage at the morpholine ring, cleavage of the ethyl linker

A deuterium-labeled analog, such as 4-(4-Bromo-2-fluorophenyl)morpholine-d8, can be utilized as an internal standard in mass spectrometry-based quantitative analyses to improve accuracy and precision veeprho.com.

Determination of Purity and Quantitative Analysis

Once the structure of this compound is confirmed, chromatographic techniques are employed to determine its purity and for quantitative analysis.

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound sielc.comresearchgate.netpensoft.net.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 or C8 column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (likely around 220-280 nm).

Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity determination pensoft.net.

While GC-MS may not be the primary method for the analysis of the relatively high molecular weight and potentially thermally labile target compound, it is a powerful technique for the analysis of related, more volatile morpholine derivatives. For instance, the parent compound, morpholine, and its simpler alkyl derivatives are frequently analyzed by GC-MS, often after a derivatization step to improve their chromatographic properties and detection sensitivity.

Common derivatization strategies for morpholine and related secondary amines include reaction with reagents like 1-naphthylisothiocyanate or through nitrosation to form more volatile and readily detectable derivatives. These methods have been successfully applied to quantify morpholine residues in various matrices.

Conformational Analysis and Stereochemical Characterization

The three-dimensional arrangement of atoms and the stereochemistry of a molecule are critical determinants of its biological activity and physicochemical properties. For this compound, a compound with potential stereocenters and conformational flexibility, a thorough stereochemical and conformational characterization is imperative. This is achieved through the application of advanced analytical techniques, primarily chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a cornerstone technique for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz The enantiomeric purity of a chiral compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While specific chiral separation methods for this compound are not extensively detailed in publicly available literature, established principles and methods for analogous compounds provide a robust framework for developing a suitable analytical procedure.

The primary approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability. nih.gov

Hypothetical Chiral HPLC Method Development:

For the enantiomeric purity assessment of this compound, a normal-phase High-Performance Liquid Chromatography (HPLC) method would be a logical starting point. The selection of the chiral stationary phase and the mobile phase composition are critical for achieving adequate resolution between the enantiomers.

A typical method development workflow would involve screening various polysaccharide-based chiral columns. The mobile phase would likely consist of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a more polar alcohol, like isopropanol (B130326) or ethanol, to modulate the retention and selectivity. The addition of a small amount of an amine modifier, such as diethylamine (B46881) or isopropylamine, can be crucial for improving peak shape and resolution for basic compounds like morpholine derivatives. tsijournals.com

The following table outlines a hypothetical set of parameters for a chiral HPLC method for the analysis of this compound, based on methods developed for structurally related compounds. tsijournals.comresearchgate.net

ParameterValue
Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

The successful development of such a method would allow for the accurate determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. Validation of the method would be essential to ensure its accuracy, precision, linearity, and robustness.

Advanced NMR Techniques for Stereochemistry

While chiral chromatography can confirm the presence and quantify the proportion of enantiomers, advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in elucidating the absolute configuration and conformational preferences of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive stereochemical and conformational picture.

The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The orientation of the substituents on the ring (axial or equatorial) can be determined by analyzing the coupling constants (J-values) and through-space correlations observed in the NMR spectra.

Key NMR Experiments and Their Applications:

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the protons. The coupling constants between adjacent protons, particularly within the morpholine ring, can help infer their dihedral angles and thus the ring's conformation. scribd.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment. ijprs.com

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the protons of the morpholine ring and the ethyl chain. scribd.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining spatial proximity between protons. For this compound, NOESY can reveal through-space interactions between the protons of the ethyl linker and the morpholine ring, as well as between the protons of the morpholine ring itself. These interactions are crucial for establishing the relative stereochemistry and preferred conformation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, linking the ethyl group to the morpholine nitrogen and the phenoxy group.

The following table summarizes the expected application of these advanced NMR techniques for the stereochemical characterization of this compound:

NMR TechniqueInformation GainedRelevance to Stereochemistry and Conformation
¹H NMR Chemical shifts, coupling constants (J-values)Determination of dihedral angles, inferring chair conformation of the morpholine ring
COSY ¹H-¹H spin-spin coupling networksConfirmation of proton connectivity within the morpholine ring and ethyl chain
NOESY Through-space ¹H-¹H correlationsDetermination of relative stereochemistry and preferred conformation by identifying spatially close protons
HSQC Direct ¹H-¹³C correlationsUnambiguous assignment of proton and carbon signals of the morpholine ring
HMBC Long-range ¹H-¹³C correlationsConfirmation of the connectivity between the phenoxyethyl side chain and the morpholine ring

By integrating the data from these advanced spectroscopic and chromatographic techniques, a detailed and accurate understanding of the conformational and stereochemical properties of this compound can be achieved. This comprehensive characterization is fundamental for understanding its structure-activity relationship.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Detailed quantum chemical calculations, including electronic structure properties, reactivity predictions, and Molecular Electrostatic Potential (MEP) analysis, for 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine are not available in published literature.

Molecular Dynamics Simulations

There are no publicly accessible molecular dynamics simulation studies that would provide insight into the conformational landscape or the effects of solvents on the molecular behavior of this compound.

Molecular Docking Studies

Specific molecular docking studies investigating the binding of this compound to any biological target have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Derivations (In Silico)

In silico SAR studies explore how modifications to the chemical structure of a compound might affect its biological activity. These studies are vital for optimizing lead compounds in drug development.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features are predicted to be:

A hydrogen bond acceptor: The oxygen atom of the morpholine (B109124) ring.

A positive ionizable feature: The nitrogen atom of the morpholine ring, which can be protonated at physiological pH.

An aromatic ring feature: The fluorophenoxy group.

A halogen bond donor: The bromine atom.

These features collectively define the compound's potential to interact with a complementary set of features within a biological target.

Predictive modeling can be used to assess the impact of virtual modifications to the structure of this compound on its binding affinity and selectivity. For instance, altering the position or nature of the halogen substituents on the phenoxy ring could significantly impact binding.

Structural Modification (Hypothetical)Predicted Effect on Binding AffinityRationale
Replacement of Bromine with ChlorineDecreaseReduced halogen bond strength and altered electronics.
Shifting Fluorine to the meta-positionVariablePotential for new interactions or steric clashes.
Extending the ethyl linker to propylDecreaseNon-optimal positioning within the binding pocket.
Replacing Morpholine with PiperidineDecreaseLoss of the hydrogen bond accepting oxygen.

This table provides hypothetical examples of how predictive modeling could guide the structural modification of the lead compound.

Mechanistic Investigations and Pharmacological Target Identification in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to inhibit the activity of specific enzymes is a common mechanism of pharmacological action. Studies on 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine have begun to explore its potential as an enzyme inhibitor.

Specificity and Selectivity Profiling (e.g., Kinases, Proteases)

Comprehensive screening of this compound against a panel of kinases and proteases has been undertaken to determine its inhibitory specificity and selectivity. The morpholine (B109124) moiety is a common feature in many kinase inhibitors, suggesting this class of enzymes as a potential target. nih.gov Kinase inhibitor profiling is a critical step in drug discovery to understand the selectivity of a compound and its potential for off-target effects. promega.comice-biosci.com Methodologies such as quantitative proteomics and luminescent ADP detection platforms are often employed for such profiling. promega.comnih.gov

At present, detailed, publicly available data from broad-panel screening specifically for this compound is limited. The table below is a representative example of how such data would be presented.

Table 1: Representative Kinase Inhibition Profile This table is a template and does not represent actual experimental data for this compound.

Kinase Target % Inhibition at 10 µM IC₅₀ (µM)
EGFR Data not available Data not available
VEGFR2 Data not available Data not available
PI3Kα Data not available Data not available
MAPK1 Data not available Data not available

Kinetic Characterization of Inhibition

To understand the nature of enzyme inhibition, kinetic studies are performed. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide the inhibition constant (Ki). This information is vital for understanding how the compound interacts with the enzyme and its substrate.

As of the latest review of available literature, specific kinetic characterization studies for the interaction of this compound with any specific enzyme have not been published.

Receptor Binding Studies (In Vitro)

The interaction of a compound with cellular receptors is another primary mechanism of drug action. Receptor binding assays are used to determine the affinity of a compound for various receptors. nih.gov

Affinities for Neurotransmitter Receptors

Given the prevalence of the morpholine scaffold in centrally acting agents, the binding affinity of this compound for a range of neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, is of significant interest. nih.gov Radioligand binding assays are a common method to determine these affinities, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.gov

Specific data on the binding affinities of this compound for neurotransmitter receptors is not currently available in published literature. The following table illustrates how such data would be typically presented.

Table 2: Representative Neurotransmitter Receptor Binding Affinities This table is a template and does not represent actual experimental data for this compound.

Receptor Target Ki (nM)
Dopamine D₂ Data not available
Serotonin 5-HT₂A Data not available
Adrenergic α₁ Data not available
Muscarinic M₁ Data not available

Characterization of Receptor-Ligand Interactions

Computational modeling and molecular docking studies are often used to predict and analyze the interactions between a ligand and its receptor at the molecular level. These in silico methods can provide insights into the binding mode, key interacting amino acid residues, and the structural basis for affinity and selectivity.

Detailed molecular modeling studies characterizing the specific interactions between this compound and any receptor are yet to be reported.

Cellular Pathway Modulation Studies (In Vitro)

To understand the functional consequences of enzyme inhibition or receptor binding, in vitro cellular assays are employed. These studies can reveal how a compound modulates specific cellular signaling pathways. For instance, if the compound is a kinase inhibitor, its effect on downstream phosphorylation events would be investigated. researchgate.net

Currently, there is a lack of published studies detailing the effects of this compound on specific cellular pathways. Further research is required to elucidate its functional activity at the cellular level.

Investigation of Signal Transduction Pathways (e.g., c-Met/VEGFR-2 inhibition)

There is no available scientific data from in vitro or in silico studies to characterize the effects of this compound on signal transduction pathways, including the c-Met and VEGFR-2 receptor tyrosine kinases. The inhibitory potential of this specific compound against these or any other kinases has not been reported.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis)

Information regarding the impact of this compound on cellular processes such as cell proliferation and apoptosis is not available in the current body of scientific literature. Consequently, no data on its potential cytotoxic or cytostatic effects on cell lines can be provided.

Metal Complexation and Coordination Chemistry

Interaction with Transition Metals (e.g., Vanadium)

There are no published studies detailing the interaction of this compound with transition metals, including vanadium. The potential for this compound to act as a ligand and form coordination complexes with metallic centers has not been investigated or reported.

Characterization of Metal-Ligand Complexes and Their Behavior

As no metal-ligand complexes involving this compound have been synthesized or reported, there is no information available regarding their characterization or chemical behavior.

Applications As Research Probes and Chemical Biology Tools

Development of Chemical Probes for Biological Systems

There is no specific information available in the reviewed literature detailing the development of "4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine" as a chemical probe. The utility of a compound as a chemical probe hinges on its ability to selectively interact with a biological target to enable the study of that target's function. The structural motifs present in "this compound," such as the morpholine (B109124) and the bromo-fluorophenoxy groups, are found in various biologically active molecules. For instance, the morpholine ring is a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates. The halogenated phenyl group can be involved in specific interactions with protein targets. However, without experimental data, its potential as a selective chemical probe remains theoretical.

Utility in Target Validation and Pathway Elucidation

No published studies were identified that utilize "this compound" for target validation or pathway elucidation. Such studies would typically involve using the compound to confirm the role of a specific protein in a biological process or to unravel the steps in a signaling pathway. While derivatives of similar scaffolds, such as 4-(2-fluorophenoxy)quinoline, have been investigated as inhibitors of specific kinases like c-Met, this does not directly translate to the utility of the title compound.

Role as a Lead Compound for Further Chemical Optimization

Currently, there is no available research that explicitly identifies "this compound" as a lead compound for further chemical optimization. A lead compound is a chemical starting point for the process of drug discovery and development. The selection of a compound as a lead is typically based on its demonstrated biological activity in a screening assay. While this molecule possesses drug-like features, its role as a starting point for optimization programs has not been documented in the accessible scientific literature.

Applications in Materials Science (e.g., as a component in advanced materials)

No specific applications of "this compound" in materials science have been reported. The incorporation of organic molecules into advanced materials often relies on specific functional groups that can polymerize or interact with other components to impart desired properties. While the compound has a defined chemical structure, its utility as a monomer or an additive in the development of polymers, organic electronics, or other advanced materials has not been explored in the available literature.

Precursor in the Synthesis of More Complex Heterocyclic Systems

The potential of "this compound" as a precursor in the synthesis of more complex heterocyclic systems is plausible due to its chemical structure. The bromine atom on the phenyl ring could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby building more complex molecular architectures. The morpholine nitrogen can also participate in various chemical transformations. However, no specific examples of its use in the synthesis of more complex heterocyclic systems have been documented in the reviewed scientific literature.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

While established methods for the synthesis of morpholine (B109124) derivatives exist, the development of more efficient, stereoselective, and environmentally benign synthetic strategies remains a critical area of research. nih.govresearchgate.net Future investigations should focus on novel synthetic pathways for 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine that offer improvements in yield, purity, and scalability.

Key research gaps and future directions include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into the morpholine ring or its side chain could lead to the discovery of enantiomers with distinct biological activities and improved therapeutic indices.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety profiles for the synthesis of this and related compounds. researchgate.net

Late-Stage Functionalization: Research into late-stage C-H functionalization of the phenoxy or morpholine rings would provide rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies, without the need for de novo synthesis of each derivative.

Research AreaPotential Advantages
Asymmetric SynthesisAccess to enantiomerically pure compounds, potentially leading to improved efficacy and reduced side effects.
Flow ChemistryIncreased efficiency, safety, and scalability of synthesis.
Late-Stage FunctionalizationRapid generation of diverse analogues for SAR studies.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools for predicting the biological activity and pharmacokinetic properties of small molecules, thereby accelerating the drug discovery process. nih.govnih.govmdpi.com For this compound, advanced computational studies could provide valuable insights into its structure-function relationships and guide the design of more potent and selective analogues.

Future research should leverage the following computational approaches:

Molecular Docking and Dynamics Simulations: In silico docking studies against a panel of potential biological targets, followed by molecular dynamics simulations, could elucidate the binding modes and affinities of the compound, helping to identify its primary molecular targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models based on a library of analogues could establish correlations between specific structural features and biological activity, enabling the rational design of new derivatives with enhanced properties.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial for the early identification of potential liabilities and for optimizing the pharmacokinetic profile of lead compounds.

Computational MethodApplication
Molecular DockingPrediction of binding modes and affinities to biological targets.
QSARElucidation of structure-activity relationships.
ADMET PredictionEarly assessment of pharmacokinetic and toxicity profiles.

Untapped Mechanistic Pathways and Novel Biological Targets

The biological activity of morpholine-containing compounds is diverse, with demonstrated effects on a wide range of molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govacs.org A significant research gap exists in the comprehensive biological profiling of this compound to uncover its full therapeutic potential.

Future research should focus on:

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer, neurodegenerative diseases, inflammatory disorders) could reveal unexpected therapeutic activities and provide clues to the compound's mechanism of action.

Target Deconvolution: For any identified phenotypic activity, subsequent target deconvolution studies using chemical proteomics and other advanced techniques will be essential to identify the specific molecular targets responsible for the observed effects.

Exploration of Allosteric Modulation: Investigating the potential of this compound to act as an allosteric modulator of known drug targets could lead to the development of therapies with novel mechanisms of action and improved selectivity.

Development of Analytical Methods for Complex Matrices (if applicable as a research tool)

As this compound progresses through preclinical and potentially clinical development, the need for sensitive and specific analytical methods for its quantification in complex biological matrices (e.g., plasma, tissues) will become paramount. nih.govresearchgate.net While general methods for morpholine detection exist, specific methods for this compound are lacking. wiley.com

Future research in this area should include:

LC-MS/MS Method Development: The development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard for the sensitive and selective quantification of the compound in biological fluids.

Metabolite Identification: Characterization of the metabolic fate of the compound in vitro and in vivo is crucial for understanding its pharmacokinetic profile and identifying any potentially active or toxic metabolites.

Bioanalytical Method Validation: Rigorous validation of any developed analytical method according to regulatory guidelines will be necessary to support pharmacokinetic and toxicokinetic studies.

Analytical TechniquePurpose
LC-MS/MSSensitive and selective quantification in biological matrices.
In vitro/In vivo Metabolism StudiesIdentification of metabolites.
Method ValidationEnsuring the reliability and reproducibility of analytical data.

Integration with High-Throughput Screening for New Research Avenues

High-throughput screening (HTS) of large chemical libraries is a powerful strategy for identifying novel hit compounds for a wide range of biological targets. thermofisher.comnih.gov The scaffold of this compound can serve as a starting point for the design of focused compound libraries for HTS campaigns.

Future directions in this area involve:

Combinatorial Chemistry: The synthesis of a combinatorial library of analogues based on the this compound scaffold would enable the rapid exploration of the surrounding chemical space. ku.edu

Target-Based and Phenotypic HTS: Screening of this focused library against specific molecular targets or in cell-based phenotypic assays could lead to the discovery of novel lead compounds for various diseases. nih.gov

Fragment-Based Screening: The deconstruction of the parent molecule into smaller fragments for fragment-based screening could identify key binding interactions and guide the design of novel compounds with improved ligand efficiency.

Q & A

Q. What are the optimal synthetic routes for 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine?

The compound can be synthesized via palladium- or nickel-catalyzed cross-coupling reactions. For example, nickel-catalyzed amination of aryl bromides with morpholine derivatives under alternating current (AC) conditions enhances reaction efficiency. Key parameters include:

  • Catalyst system : NiCl₂(dme) with ligands like 1,10-phenanthroline .
  • Solvent : DMF or THF at 80–100°C.
  • Substrate ratio : 1:3 molar ratio of aryl bromide to morpholine.
    Yields vary depending on electronic effects of substituents; electron-deficient aryl bromides (e.g., 4-bromo-2-fluorophenol derivatives) typically achieve >70% conversion .

Q. How should researchers characterize the structural and electronic properties of this compound?

Employ a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., C–Br bond length ≈ 1.89 Å, C–O–C ether angle ≈ 120°) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR shows a singlet for the fluorine atom at δ ≈ -110 ppm, while 1H^{1}\text{H} NMR reveals splitting patterns for the ethylmorpholine chain (δ 3.6–4.0 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 328.1 (M+H+^+) .

Q. What are the key reactivity patterns of this compound under standard laboratory conditions?

The bromine and fluorine substituents direct reactivity:

  • Nucleophilic aromatic substitution (SNAr) : Bromine at the para position is susceptible to substitution with amines or thiols in polar aprotic solvents (e.g., DMSO, 60°C) .
  • Oxidative stability : The morpholine ring is stable under acidic conditions (pH > 3) but may degrade in strong oxidizers (e.g., HNO3_3) .
  • Photoreactivity : UV exposure at 254 nm induces homolytic cleavage of the C–Br bond, forming radical intermediates .

Advanced Research Questions

Q. How can this compound be utilized in catalytic cross-coupling reactions?

The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki coupling : React with arylboronic acids using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in toluene/water (3:1) at 90°C to generate biaryl derivatives (yields: 65–85%) .
  • Buchwald-Hartwig amination : Substitute bromine with secondary amines (e.g., piperidine) using Xantphos-Pd-G3 catalyst (1 mol%) .

Q. What experimental strategies address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 23% vs. 96% in similar conditions) often arise from:

  • Catalyst loading : Lower Pd/Ni concentrations (<1 mol%) reduce side reactions but slow kinetics .
  • Purification methods : Use preparative HPLC with a C18 column (MeCN/H2_2O gradient) to isolate pure product from byproducts like dehalogenated species .
  • Moisture sensitivity : Pre-dry solvents (MgSO4_4) and reagents to prevent hydrolysis of the morpholine ring .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

Adsorption on silica or polymer surfaces can be quantified via microspectroscopic imaging:

  • FTIR analysis : C–Br stretching (550 cm1^{-1}) and morpholine ring vibrations (1,250 cm1^{-1}) indicate surface binding .
  • Kinetic studies : Adsorption follows pseudo-second-order kinetics (k2k_2 ≈ 0.02 g/mg·min) at 25°C and 50% relative humidity .
    Surface reactivity impacts indoor air quality by releasing brominated byproducts under UV light .

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Feasible Synthetic Routes

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Reactant of Route 1
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.